
(1-Methylbutyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methylbutyl)cyclopentane is a member of the class of cyclopentanes that is cyclopentane substituted by a 1-methylbutyl group. It has a role as a metabolite.
Scientific Research Applications
Thermal Chemistry and Surface Interactions
The thermal chemistry of related cyclopentane compounds, like 1-methyl-1-cyclopentene and methylene cyclopentane, has been explored on Pt(111) surfaces. These studies reveal isomerization processes and dehydrogenation to form methylcyclopentadiene species, contributing to the understanding of surface-mediated reactions relevant to catalysis and material science (Morales & Zaera, 2006).
H₂ Storage Material
Research into compounds like 3-methyl-1,2-BN-cyclopentane, which shares structural similarities with (1-Methylbutyl)cyclopentane, has highlighted their potential as H₂ storage materials. These findings are crucial for developing new materials for energy storage, with implications for renewable energy technologies (Luo et al., 2013).
Biohydroxylation Using Chiral Auxiliaries
The biohydroxylation of cyclopentane derivatives, employing chiral auxiliaries, demonstrates the utility of cyclopentane-based compounds in synthetic organic chemistry, especially in introducing chirality into pharmaceutical intermediates (Raadt et al., 2000).
Polymer Science
In polymer science, cyclopentane derivatives have been incorporated into copolymers, such as ethylene-1,2-cyclopentane random copolymers, to study the impact of cyclic units on polymer properties. This research is vital for designing new polymeric materials with tailored features for specific applications (Pragliola et al., 2013).
properties
Product Name |
(1-Methylbutyl)cyclopentane |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
pentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZXIYMCGSSPHRBV-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1CCCC1 |
Canonical SMILES |
CCCC(C)C1CCCC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




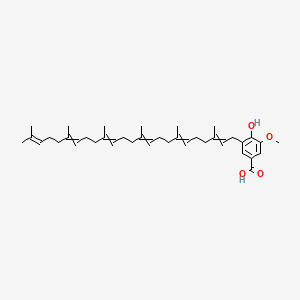
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
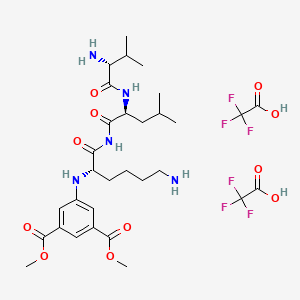
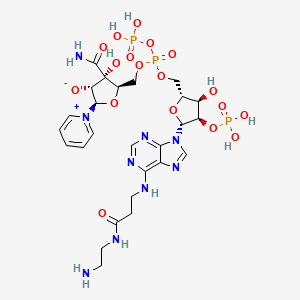
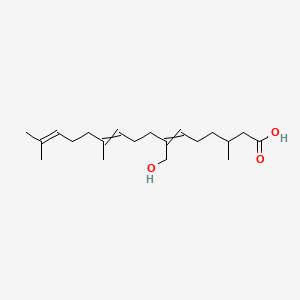
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
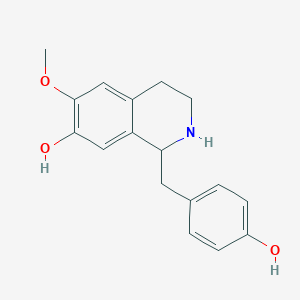
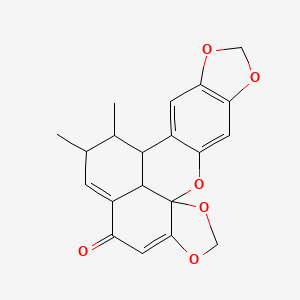
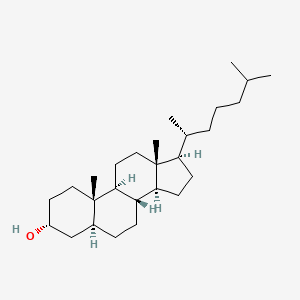
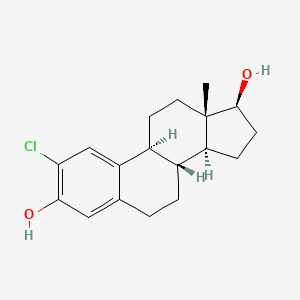
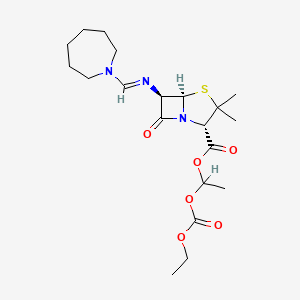

![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)